

Technical Profile: L-Methioninamide Hydrochloride

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Compound of Interest

Compound Name: *H-Met-NH₂*

CAS No.: 4510-08-1

Cat. No.: B1360316

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CAS: 16120-92-6 | Formula:

| M.W.: 184.69 g/mol [1][2]

Executive Summary

L-Methioninamide hydrochloride is the amide derivative of the essential amino acid L-methionine, stabilized as a hydrochloride salt to enhance aqueous solubility and shelf-life.[2] In drug development and biochemical research, it serves two critical functions: as a mechanistic probe for aminopeptidase enzymes (specifically Leucine Aminopeptidase and Methionine Aminopeptidase) and as a C-terminal protected intermediate in solid-phase and solution-phase peptide synthesis. Unlike chromogenic substrates (e.g.,

-nitroanilides), L-Methioninamide mimics the natural peptide bond more closely, making it an essential tool for validating active-site specificity and kinetics in native-state enzymatic assays.

Chemical & Physical Profile

The hydrochloride salt form is preferred for all aqueous applications due to the instability of the free base, which is prone to cyclization or hydrolysis under non-acidic conditions.

Property	Specification	Technical Note
IUPAC Name	(2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride	Stereochemistry is critical for enzymatic recognition.
CAS Number	16120-92-6	Distinct from L-Methionine (63-68-3).
Molecular Weight	184.69 g/mol	Base MW: 148.23; HCl contribution: 36.46.
Appearance	White to off-white crystalline powder	Hygroscopic; store in desiccator.
Melting Point	218 – 222 °C	Decomposes upon melting.
Solubility	mg/mL in Water	Freely soluble; pH of 1% solution 5.0–6.0.
Optical Rotation	to	(,); Indicator of enantiomeric purity.
Stability	Stable at (Solid)	Hydrolyzes slowly in basic aqueous solutions.

Mechanistic Applications: Aminopeptidase Activity

L-Methioninamide is a specific substrate for Cytosolic Leucine Aminopeptidase (LAP) and Methionine Aminopeptidase (MAP). The amide bond (

) acts as a surrogate for the peptide backbone. The enzyme catalyzes the hydrolytic cleavage of the amide bond, releasing free L-Methionine and ammonia (

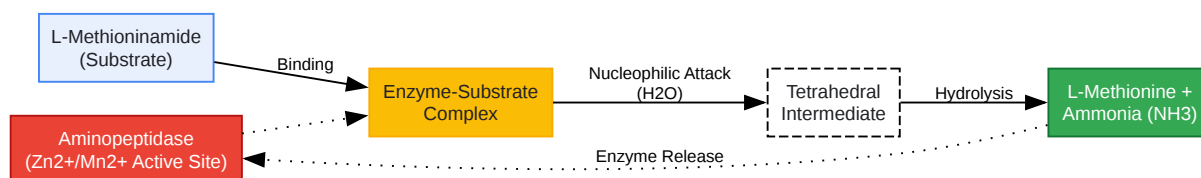
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Mechanism of Action

The catalytic mechanism involves the coordination of the carbonyl oxygen to the enzyme's metal cofactor (typically

or

), facilitating nucleophilic attack by a water molecule.

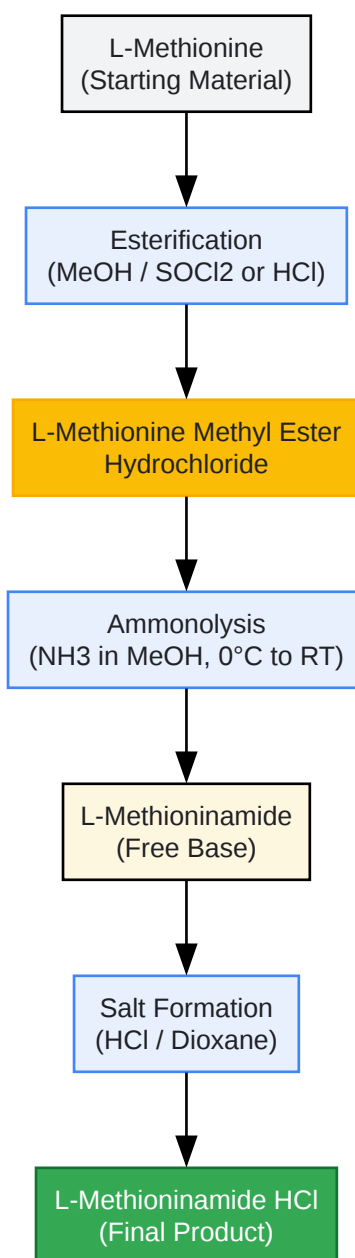


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Figure 1: Enzymatic hydrolysis pathway of L-Methioninamide by metallo-aminopeptidases.

Synthetic Utility & Pathway

In peptide chemistry, converting the carboxylic acid of methionine to a primary amide prevents C-terminal racemization and unwanted esterification during chain elongation. The synthesis typically proceeds via the methyl ester intermediate to ensure high yield and purity.



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Figure 2: Synthetic route from L-Methionine to L-Methioninamide Hydrochloride.

Experimental Protocol: Aminopeptidase Activity Assay

Objective: Determine the specific activity of Leucine Aminopeptidase (LAP) using L-Methioninamide as a non-chromogenic substrate. Principle: The assay measures the release of

ammonia (

) using a coupled glutamate dehydrogenase (GLDH) reaction or colorimetric Nesslerization. The GLDH method is preferred for kinetic accuracy.

Reagents Required[4][5][6][7][8][9][10][11][12]

- Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM (activator).
- Substrate Solution: 100 mM L-Methioninamide HCl in Assay Buffer.
- Enzyme Solution: Purified Leucine Aminopeptidase (diluted to).
- Detection Reagent (GLDH Coupled):
 - -Ketoglutarate (10 mM)
 - NADH (0.2 mM)
 - Glutamate Dehydrogenase (GLDH) ()

Protocol Steps

- Blank Preparation: In a quartz cuvette, mix Assay Buffer and Detection Reagent.
- Substrate Addition: Add of Substrate Solution. Incubate at for 3 minutes to establish a baseline.
- Reaction Initiation: Add

of Enzyme Solution. Mix by inversion immediately.[3]

- Monitoring: Continuously monitor the decrease in absorbance at 340 nm () for 5–10 minutes.

- Mechanism: Released

reacts with

-ketoglutarate and NADH (catalyzed by GLDH) to form glutamate and

. The oxidation of NADH is directly proportional to

release.

- Calculation:

- Where

.

Quality Control & Stability

To ensure experimental integrity, the purity of L-Methioninamide HCl must be verified before use in kinetic studies, as free Methionine impurities will inhibit MAP enzymes.

- Purity Check (TLC):

- Stationary Phase: Silica Gel 60

.

- Mobile Phase:

-Butanol : Acetic Acid : Water (4:1:1).

- Visualization: Ninhydrin stain.

- Result: L-Methioninamide (

) should be distinct from L-Methionine (

).

- Storage: Store at

in a tightly sealed container with desiccant. Aqueous solutions should be prepared fresh; if necessary, freeze aliquots at

for up to 1 month.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 167683, L-Methioninamide hydrochloride. Retrieved from [\[Link\]](#)
- Matsui, M., et al. (1981). Kinetic resolution of amino acid amides. *Agricultural and Biological Chemistry*, 45(6), 1441-1445. (Contextual grounding for amide hydrolysis).
- ChemSrc. (2025). L-Methioninamide hydrochloride Properties and Melting Point Data. Retrieved from [\[Link\]](#)

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Sources

- [1. H-MET-NH2 HCL | CAS#:16120-92-6 | Chemsrcc \[chemsrc.com\]](#)
- [2. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica \[cymitquimica.com\]](#)
- [3. sigmaaldrich.com \[sigmaaldrich.com\]](#)
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